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Cat. No.: B12363973 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a detailed protocol for the covalent conjugation of an Alexa Fluor™

568 (AF 568) equivalent dye functionalized with Dibenzocyclooctyne (DBCO) to an antibody of

interest. The procedure utilizes a two-step process: first, the introduction of azide functional

groups onto the antibody, followed by a copper-free click chemistry reaction with the DBCO-

activated fluorescent dye.[1][2] This Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a

bioorthogonal reaction, ensuring high specificity and stability of the final conjugate with minimal

side reactions.[1][3][4] The resulting fluorescently labeled antibody is suitable for a wide range

of applications, including flow cytometry, fluorescence microscopy, and western blotting.

Principle of the Reaction
The conjugation process is based on the highly efficient and specific reaction between a

strained alkyne (DBCO) and an azide (N₃).

Antibody Modification: Primary amines (e.g., on lysine residues) on the antibody are reacted

with an NHS-ester crosslinker containing an azide group (e.g., Azide-PEG4-NHS). This step

introduces the necessary azide functionality onto the antibody.[5]

Copper-Free Click Chemistry: The azide-modified antibody is then mixed with the AF 568
DBCO reagent. The strained ring of the DBCO group readily and covalently reacts with the
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azide group to form a stable triazole linkage without the need for a cytotoxic copper catalyst.

[1][6]

Experimental Protocol
This protocol is divided into four main stages: Antibody Preparation & Azide Modification,

Conjugation Reaction, Purification, and Characterization.

Stage 1: Antibody Preparation and Azide Modification
Materials:

Antibody of interest (IgG)

Phosphate-Buffered Saline (PBS), pH 7.4

Reaction Buffer: Amine-free buffer such as PBS, pH 8.0-8.5

Azide-PEG4-NHS Ester

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Desalting spin columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

Buffer Exchange: The antibody must be in an amine-free buffer like PBS. If the antibody is in

a buffer containing Tris or glycine, it must be exchanged into PBS (pH 7.4).[7] Remove any

protein stabilizers like BSA or gelatin.[1]

Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL in Reaction

Buffer (PBS, pH 8.0-8.5) for optimal labeling.[5][7]

Prepare Azide Linker: Immediately before use, prepare a 10 mM stock solution of Azide-

PEG4-NHS Ester in anhydrous DMSO.

Modification Reaction: Add a 10-fold molar excess of the Azide-PEG4-NHS Ester solution to

the antibody solution.[5] For example, for 1 nmol of a 150 kDa IgG, add 1 µL of the 10 mM
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azide linker stock.

Incubation: Incubate the reaction for 60 minutes at room temperature with gentle agitation.[5]

Removal of Excess Linker: Purify the azide-modified antibody from the excess, unreacted

azide linker using a desalting spin column according to the manufacturer's instructions.[7]

Stage 2: AF 568 DBCO Conjugation Reaction
Materials:

Azide-modified antibody (from Stage 1)

AF 568 DBCO

Anhydrous DMSO

Procedure:

Prepare AF 568 DBCO Stock: Prepare a 10 mM stock solution of AF 568 DBCO in

anhydrous DMSO.[1] This solution can be stored at -20°C for 2-3 months.[1]

Conjugation Reaction: Add a 2 to 4-fold molar excess of AF 568 DBCO to the azide-modified

antibody.[1] The final DMSO concentration in the reaction mixture should ideally be below

20%.

Incubation: Incubate the reaction overnight at 4°C with gentle mixing, protected from light.[1]

Alternatively, incubate for 1-2 hours at room temperature.

Stage 3: Purification of the Antibody-Dye Conjugate
Materials:

Conjugation reaction mixture (from Stage 2)

Desalting spin columns or Size-Exclusion Chromatography (SEC) column (e.g., Sephadex

G-25)[7]

Storage Buffer (e.g., PBS, pH 7.4, with 0.02% sodium azide)
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Procedure:

Purification: It is critical to remove the unconjugated AF 568 DBCO dye from the final

conjugate.[8][9] This is achieved using a desalting spin column or by performing size-

exclusion chromatography.[7]

Collection: Collect the fractions containing the labeled antibody, which will be visible as a

colored band that elutes first. The free dye will elute later.

Storage: Store the purified antibody conjugate at 4°C in a storage buffer, protected from light.

For long-term storage, consider adding a cryoprotectant like 50% glycerol and storing at

-20°C.[10]

Stage 4: Characterization (Degree of Labeling)
The Degree of Labeling (DOL), or the average number of dye molecules per antibody, must be

determined to ensure optimal and reproducible performance.[8] A DOL between 2 and 10 is

typically ideal for antibodies.[8][11]

Procedure:

Absorbance Measurement: Dilute the purified conjugate in PBS and measure its absorbance

at 280 nm (A₂₈₀) and at the absorbance maximum for AF 568, which is ~579 nm (Aₘₐₓ).[8]

[12]

DOL Calculation: Use the following formula to calculate the DOL:

Protein Concentration (M) = [A₂₈₀ - (Aₘₐₓ × CF₂₈₀)] / ε_protein

Dye Concentration (M) = Aₘₐₓ / ε_dye

DOL = Dye Concentration / Protein Concentration

Where:

ε_protein: Molar extinction coefficient of the antibody at 280 nm (for IgG, ~210,000

M⁻¹cm⁻¹)[8]
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ε_dye: Molar extinction coefficient of AF 568 at its Aₘₐₓ (~92,000 M⁻¹cm⁻¹)

CF₂₈₀: Correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).

For AF 568, this is typically ~0.35.

Data Presentation: Key Reaction Parameters
The following table summarizes the recommended quantitative parameters for the conjugation

protocol.

Parameter Recommended Value Notes

Antibody Purity >95%
Free of stabilizers like BSA or

gelatin.[1]

Antibody Buffer Amine-free (e.g., PBS)

Buffers like Tris or glycine will

interfere with azide

modification.[7]

Antibody Concentration 2 - 10 mg/mL
Lower concentrations can

reduce labeling efficiency.[7]

Azide Linker Molar Excess 10x over antibody
Ensures efficient introduction

of azide groups.[5]

AF 568 DBCO Molar Excess 2x - 4x over antibody

Higher ratios can be tested but

may lead to over-labeling and

quenching.[1][9]

Modification Reaction Time 60 minutes at Room Temp
For Azide-PEG-NHS ester

reaction.[5]

Conjugation Reaction Time Overnight at 4°C or 1-2h at RT
Protect from light to prevent

photobleaching.[1]

Purification Method Desalting/SEC Columns
Essential for removing

unconjugated free dye.[8][9]

Optimal DOL 2 - 10

High DOL (>10) can cause

fluorescence quenching and

reduce antibody activity.[8][11]
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Workflow Visualization
The following diagram illustrates the complete workflow for the AF 568 DBCO antibody

conjugation process.

Stage 1: Antibody Preparation & Modification Stage 2 & 3: Conjugation & Purification Stage 4: Final Product & QC

1. Purified Antibody
in PBS (pH 7.4)

2. Add Azide-PEG-NHS
(10x Molar Excess) 3. Incubate 1h at RT 4. Purify via Desalting Column

(Remove excess linker)
Azide-Modified

Antibody
5. Add AF 568 DBCO
(2-4x Molar Excess)

6. Incubate Overnight at 4°C
(Protected from light)

7. Purify via Desalting Column
(Remove free dye)

AF 568-Labeled
Antibody

8. Characterize DOL
(Spectrophotometry)

Click to download full resolution via product page

Caption: Workflow for AF 568 DBCO conjugation to antibodies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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